molecular formula C16H16N2O3 B230220 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B230220
M. Wt: 284.31 g/mol
InChI Key: LANOLLNHMGVFDW-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide exhibits various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. The compound has also been shown to improve glucose metabolism and reduce oxidative stress in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of information regarding its toxicity and side effects.

Future Directions

There are several future directions for the study of 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to study its toxicity and side effects in more detail to determine its safety for human use. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its safety for human use.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide involves the reaction of 2-(2-methylphenoxy)acetic acid hydrazide with 2,4-dihydroxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is stirred at room temperature for several hours to obtain the desired product.

Scientific Research Applications

2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Researchers have also investigated its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(2-methylphenoxy)-N//'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C16H16N2O3/c1-12-6-2-5-9-15(12)21-11-16(20)18-17-10-13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,18,20)/b13-10-

InChI Key

LANOLLNHMGVFDW-RAXLEYEMSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)NN/C=C\2/C=CC=CC2=O

SMILES

CC1=CC=CC=C1OCC(=O)NNC=C2C=CC=CC2=O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC=C2C=CC=CC2=O

Origin of Product

United States

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